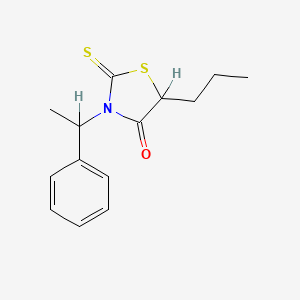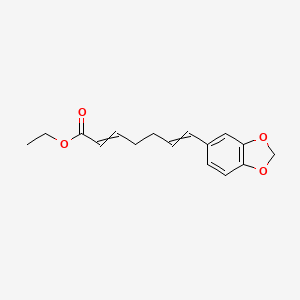
Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate is an organic compound characterized by the presence of a benzodioxole ring and a hepta-2,6-dienoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate typically involves the esterification of 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds in the hepta-2,6-dienoate chain to single bonds, yielding saturated esters.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoic acid.
Reduction: Formation of ethyl 7-(2H-1,3-benzodioxol-5-yl)heptanoate.
Substitution: Formation of halogenated derivatives of the benzodioxole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hepta-2,6-dienoate chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate can be compared with other similar compounds, such as:
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzodioxole ring but has a shorter carbon chain.
(2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide: Contains a similar hepta-2,6-dienoate chain but with an amide group instead of an ester.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have a benzodioxole ring fused with an indole moiety, showing different biological activities.
Eigenschaften
CAS-Nummer |
23623-22-5 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
ethyl 7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoate |
InChI |
InChI=1S/C16H18O4/c1-2-18-16(17)8-6-4-3-5-7-13-9-10-14-15(11-13)20-12-19-14/h5-11H,2-4,12H2,1H3 |
InChI-Schlüssel |
TXASNXZAQRINCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCCC=CC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






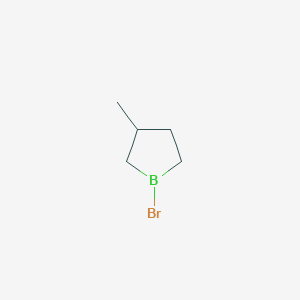
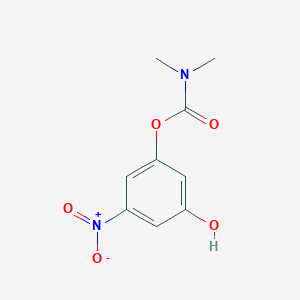
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
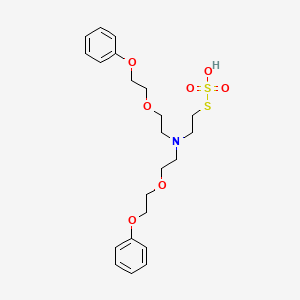

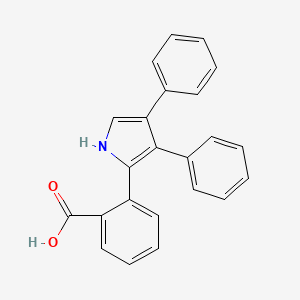
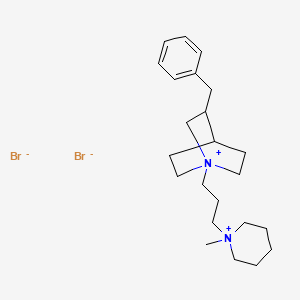
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)

